molecular formula C8H7N3 B15337554 3-Amino-3-(4-pyridyl)acrylonitrile

3-Amino-3-(4-pyridyl)acrylonitrile

Cat. No.: B15337554
M. Wt: 145.16 g/mol
InChI Key: ZVNIUIBZGBTMOF-UHFFFAOYSA-N
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Description

3-Amino-3-(4-pyridyl)acrylonitrile is an organic compound with the molecular formula C8H7N3 It features a pyridine ring substituted with an amino group and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-pyridyl)acrylonitrile typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-pyridyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-3-(4-pyridyl)acrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-pyridyl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-pyridyl)acrylonitrile
  • 3-Amino-3-(3-pyridyl)acrylonitrile
  • 3-Amino-3-(4-pyridyl)propionitrile

Uniqueness

3-Amino-3-(4-pyridyl)acrylonitrile is unique due to the specific positioning of the amino and nitrile groups on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these interactions are crucial.

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

3-amino-3-pyridin-4-ylprop-2-enenitrile

InChI

InChI=1S/C8H7N3/c9-4-1-8(10)7-2-5-11-6-3-7/h1-3,5-6H,10H2

InChI Key

ZVNIUIBZGBTMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=CC#N)N

Origin of Product

United States

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